![molecular formula C8H4BrLiN2O2 B2646244 Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 2551120-50-2](/img/structure/B2646244.png)

Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

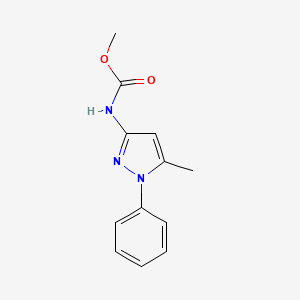

Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate, also known as LPPC, is a chemical compound with the molecular formula C8H4BrLiN2O2 and a molecular weight of 246.98 . It is commonly used in scientific research.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyrazine core with a bromine atom at the 6-position and a carboxylate group attached to the pyrazine ring . The lithium ion is likely associated with the carboxylate group, forming a salt .It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties are not available in the sources I found.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

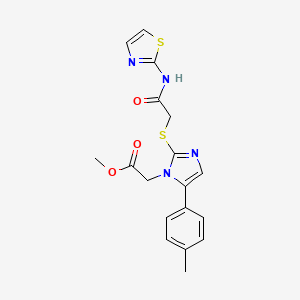

- Lithium salts of certain compounds, including similar pyrazine derivatives, are synthesized for various applications. For instance, the treatment of α-bromoalkyl aryl ketones with specific hydrazine carbothioamide afforded thiazoles, which then reacted with aryl-2,4-diketoesters to produce a variety of aryl-substituted ethyl 1-(thiazol-2-yl)-1Hpyrazole-3-carboxylates. The key intermediates were synthesized in situ by a high-yield tert-BuOLi-mediated Claisen condensation, illustrating a method potentially applicable to Lithium 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate (Gu et al., 2014).

Photophysical and Photochemical Properties

- The photophysical and photochemical properties of pyrazine derivatives have been studied. The reaction of 2,5‐dibromopyrazine with N‐Lithium pyrazolate leads to the formation of pyrazine derivatives with distinct photostability and emission properties, suggesting possible applications in photoluminescence or photochemical stability studies (Pizarro et al., 2018).

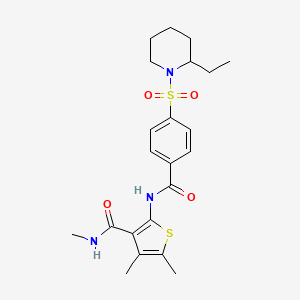

Coordination Polymers and Lithium Ion Battery Performance

- Lithium salts of pyrazine derivatives are used to construct coordination polymers (CPs) for lithium ion battery applications. These CPs, including compounds like pyrazine-2,3,5,6-tetracarboxylate, have shown excellent reversible capacities and stable cycling performance as anodes in lithium ion batteries, highlighting the potential of Lithium 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate in energy storage applications (Liu et al., 2019).

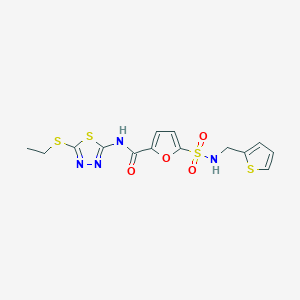

Corrosion Inhibition

- Pyrazine derivatives, including those with lithium, have been investigated as potential corrosion inhibitors. Their efficacy is determined through computational chemistry, demonstrating their utility in protecting metal surfaces (Saha et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Given the lack of detailed information on Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. As a pyrrolopyrazine derivative, it may exhibit a range of biological activities that could be explored further .

Eigenschaften

IUPAC Name |

lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2.Li/c9-6-2-1-5-7(8(12)13)10-3-4-11(5)6;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWCPEPCLOFPRO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C(=CC=C2Br)C(=N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine](/img/structure/B2646161.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2646162.png)

![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2646165.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2646167.png)

![2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2646172.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646175.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2646178.png)